molecular formula C13H14N4O2 B5608002 METHYL N-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)CARBAMATE

METHYL N-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)CARBAMATE

Cat. No.: B5608002
M. Wt: 258.28 g/mol
InChI Key: KLBOFPAJUDRRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL N-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)CARBAMATE is a complex organic compound with the molecular formula C13H14N4O2. It belongs to the class of imidazole derivatives, which are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL N-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)CARBAMATE typically involves the condensation of 2,9-dimethylimidazo[1,2-a]benzimidazole with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

METHYL N-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

METHYL N-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)CARBAMATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of METHYL N-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL N-(2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)CARBAMATE is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl N-(2,4-dimethylimidazo[1,2-a]benzimidazol-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-8-11(15-13(18)19-3)17-10-7-5-4-6-9(10)16(2)12(17)14-8/h4-7H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBOFPAJUDRRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=CC=CC=C3N(C2=N1)C)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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